molecular formula C8H12 B13819595 5-Methylenespiro[2.4]heptane CAS No. 37745-07-6

5-Methylenespiro[2.4]heptane

Cat. No.: B13819595
CAS No.: 37745-07-6
M. Wt: 108.18 g/mol
InChI Key: OCNHZMLUJOCDAE-UHFFFAOYSA-N
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Description

5-Methylenespiro[2.4]heptane is an organic compound with the molecular formula C8H12. It features a unique spiro structure, which consists of a three-membered ring fused to a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylenespiro[24]heptane typically involves the cyclization of appropriate precursorsThis reaction yields spiro[cyclopropane-1,9′-fluorene] with a yield of 70% . Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of spiro cyclopropane structures .

Industrial Production Methods

Industrial production methods for 5-Methylenespiro[2.4]heptane are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Methylenespiro[2.4]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated spiro compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated spiro compounds.

Scientific Research Applications

5-Methylenespiro[2.4]heptane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spiro structures.

    Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methylenespiro[2.4]heptane involves its interaction with molecular targets through its spiro structure. The compound can participate in various chemical reactions due to the presence of the double bond and the strained three-membered ring. These interactions can lead to the formation of new compounds or the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane: Similar in structure but lacks the methylene group.

    Spiro[2.5]octane: Features a larger ring system.

    Spiro[3.4]octane: Another spiro compound with different ring sizes.

Uniqueness

5-Methylenespiro[2.4]heptane is unique due to its specific ring structure and the presence of a methylene group, which imparts distinct chemical properties and reactivity compared to other spiro compounds .

Properties

CAS No.

37745-07-6

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

6-methylidenespiro[2.4]heptane

InChI

InChI=1S/C8H12/c1-7-2-3-8(6-7)4-5-8/h1-6H2

InChI Key

OCNHZMLUJOCDAE-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC2(C1)CC2

Origin of Product

United States

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